

Spectroscopic Characterization of Dibenzofuran-1-ol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Dibenzofuran-1-ol*

CAS No.: 82493-21-8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran-1-ol, a hydroxylated derivative of the heterocyclic compound dibenzofuran, represents a core structural motif in various biologically active molecules and advanced materials. A thorough understanding of its molecular structure is paramount for its application in drug design, materials science, and synthetic chemistry. Spectroscopic techniques are the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's atomic and electronic structure. This guide offers a comprehensive overview of the spectroscopic characterization of **Dibenzofuran-1-ol**, focusing on ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for **Dibenzofuran-1-ol**, this guide will present a detailed analysis based on the well-characterized parent molecule, Dibenzofuran, and predictive models. This approach provides a robust framework for interpreting the experimental data of **Dibenzofuran-1-ol** and other substituted dibenzofurans.

The Foundation: Spectroscopic Analysis of Dibenzofuran

To appreciate the spectroscopic features of **Dibenzofuran-1-ol**, it is essential to first understand the spectral properties of the parent molecule, Dibenzofuran.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structure elucidation.

Experimental Protocol for ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interference from solvent protons.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Standard ¹H NMR experiments are typically run at frequencies of 300 MHz or higher for better resolution.
- **Data Acquisition:** Acquire the spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied. The spectrum is calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectrum of Dibenzofuran

The ¹H NMR spectrum of Dibenzofuran is characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the molecule's symmetry, it exhibits a specific set of coupled multiplets.

Predicted ^1H NMR Spectrum of Dibenzofuran-1-ol

The introduction of a hydroxyl group at the C-1 position breaks the symmetry of the dibenzofuran core, leading to a more complex ^1H NMR spectrum with distinct signals for each proton. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. The aromatic protons will experience shifts due to the electron-donating effect of the hydroxyl group.

Table 1: Predicted ^1H NMR Data for **Dibenzofuran-1-ol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-2	6.8 - 7.0	d	~ 8.0
H-3	7.2 - 7.4	t	~ 8.0
H-4	7.8 - 8.0	d	~ 8.0
H-6	7.5 - 7.7	t	~ 7.5
H-7	7.3 - 7.5	t	~ 7.5
H-8	7.9 - 8.1	d	~ 7.5
H-9	7.6 - 7.8	d	~ 7.5
1-OH	Variable (broad s)	s	-

Note: These are predicted values and may vary from experimental data. The use of online prediction tools such as NMRDB.org can provide a useful starting point for spectral analysis[1].

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol for ^{13}C NMR Spectroscopy

- **Sample Preparation:** A higher concentration of the sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- **Instrument Setup:** The experiment is performed on the same NMR spectrometer as the ^1H NMR.
- **Data Acquisition:** A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each carbon. A greater number of scans is usually necessary.
- **Data Processing:** Similar to ^1H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.

^{13}C NMR Spectrum of Dibenzofuran

The ^{13}C NMR spectrum of Dibenzofuran shows signals corresponding to the different carbon environments in the molecule.

Predicted ^{13}C NMR Spectrum of Dibenzofuran-1-ol

The hydroxyl group at C-1 significantly influences the chemical shifts of the carbon atoms in the substituted ring. The C-1 carbon will be shifted downfield due to the direct attachment of the electronegative oxygen atom, while other carbons in the ring will experience smaller shifts.

Table 2: Predicted ^{13}C NMR Data for **Dibenzofuran-1-ol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	150 - 155
C-2	110 - 115
C-3	120 - 125
C-4	125 - 130
C-4a	120 - 125
C-5a	155 - 160
C-6	115 - 120
C-7	125 - 130
C-8	120 - 125
C-9	110 - 115
C-9a	125 - 130
C-9b	120 - 125

Note: These are predicted values. Online databases and prediction software can be used to estimate these shifts[2].

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For a solid sample like **Dibenzofuran-1-ol**, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.
- **Instrument Setup:** The KBr pellet is placed in the sample holder of an FTIR spectrometer.

- **Data Acquisition:** A background spectrum of the empty spectrometer is first recorded. Then, the sample spectrum is acquired.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

IR Spectrum of Dibenzofuran

The IR spectrum of Dibenzofuran shows characteristic absorptions for aromatic C-H stretching and bending, as well as C-O-C stretching of the furan ring.

Predicted IR Spectrum of Dibenzofuran-1-ol

The most significant difference in the IR spectrum of **Dibenzofuran-1-ol** compared to Dibenzofuran will be the appearance of a broad absorption band in the region of 3200-3600 cm^{-1} , which is characteristic of the O-H stretching vibration of the hydroxyl group. The aromatic C-H and C=C stretching and bending vibrations will also be present.

Table 3: Predicted Key IR Absorptions for **Dibenzofuran-1-ol**

Functional Group	Absorption Range (cm^{-1})	Intensity
O-H stretch (hydroxyl)	3200 - 3600	Strong, broad
Aromatic C-H stretch	3000 - 3100	Medium
Aromatic C=C stretch	1450 - 1600	Medium to strong
C-O stretch (hydroxyl)	1200 - 1260	Strong
C-O-C stretch (furan)	1000 - 1100	Strong
Aromatic C-H bend	700 - 900	Strong

Note: The exact positions of the peaks can be influenced by intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and

fragmentation pattern of a compound.

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** The sample molecules are ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for volatile and thermally stable compounds.
- **Mass Analysis:** The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Mass Spectrum of Dibenzofuran

The mass spectrum of Dibenzofuran shows a prominent molecular ion peak (M^+) at m/z 168, corresponding to its molecular weight.

Predicted Mass Spectrum of Dibenzofuran-1-ol

The molecular formula of **Dibenzofuran-1-ol** is $C_{12}H_8O_2$. The expected molecular ion peak (M^+) in the mass spectrum will be at m/z 184. The fragmentation pattern will be influenced by the presence of the hydroxyl group, with potential losses of CO, CHO, and other fragments.

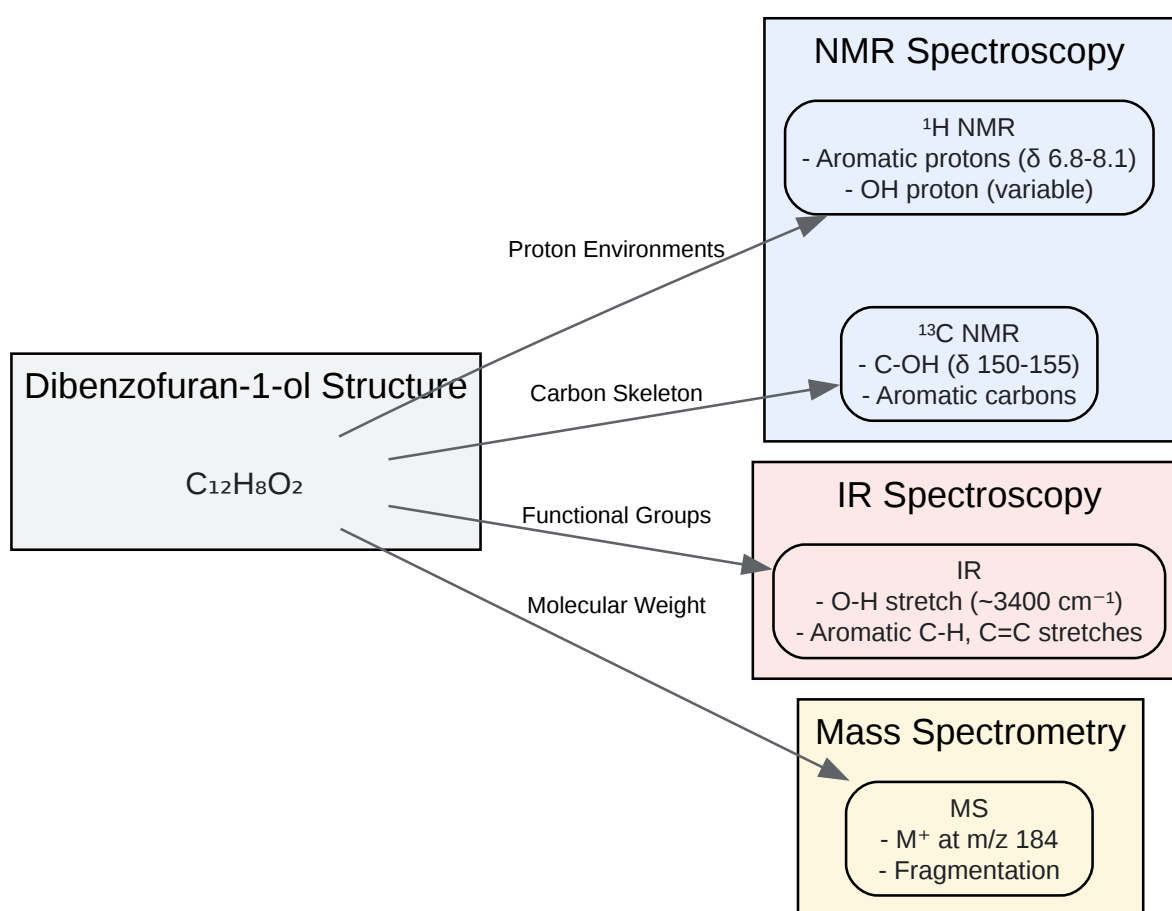
Table 4: Predicted Mass Spectrometry Data for **Dibenzofuran-1-ol**

Ion	m/z (predicted)	Description
$[M]^+$	184	Molecular ion
$[M-CO]^+$	156	Loss of carbon monoxide
$[M-CHO]^+$	155	Loss of a formyl radical

Note: The relative intensities of the fragment ions will depend on the ionization energy and the stability of the resulting ions.

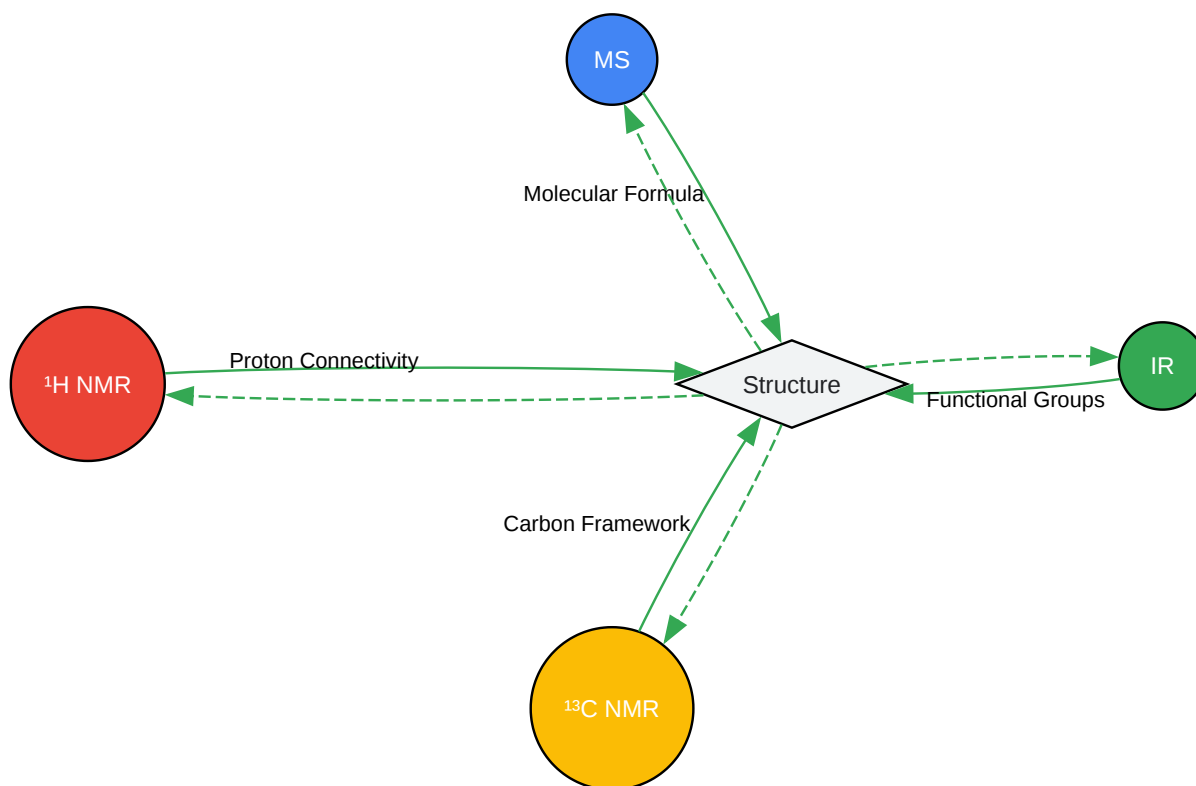
Visualizing the Connections: Spectroscopic Data and Molecular Structure

The following diagrams illustrate the relationships between the spectroscopic data and the structure of **Dibenzofuran-1-ol**.



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Caption: Relationship between the molecular structure of **Dibenzofuran-1-ol** and its key spectroscopic features.



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Caption: Interconnectivity of spectroscopic techniques for complete structure elucidation.

Conclusion

The comprehensive spectroscopic characterization of **Dibenzofuran-1-ol** is crucial for its development in various scientific fields. While experimental data for this specific molecule is not readily available, a combination of data from the parent Dibenzofuran molecule and predictive spectroscopic tools allows for a thorough and reliable analysis of its structure. This guide provides the foundational knowledge and practical protocols for researchers to confidently interpret the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **Dibenzofuran-1-ol** and its derivatives, thereby accelerating research and development efforts.

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